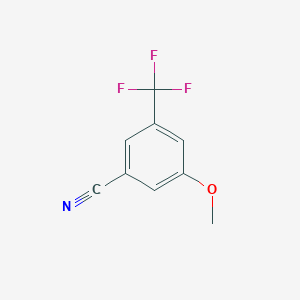

3-Methoxy-5-(trifluoromethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMSXBUFGYTQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650532 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868167-61-7 | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868167-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-5-(trifluoromethyl)benzonitrile CAS number

Technical Guide: 3-Methoxy-5-(trifluoromethyl)benzonitrile

Executive Summary

This compound is a high-value fluorinated building block used extensively in the synthesis of pharmaceutical and agrochemical agents. Characterized by the trifluoromethyl (-CF3) group's lipophilicity and the nitrile (-CN) group's versatility, this compound serves as a critical scaffold for modifying the physicochemical properties of bioactive molecules.

This guide details the chemical identity, validated synthetic pathways, and strategic applications of CAS 868167-61-7 in Structure-Activity Relationship (SAR) studies, specifically focusing on its role as a metabolically stable bioisostere.

Chemical Identity & Physical Properties

| Property | Specification |

| CAS Number | 868167-61-7 |

| IUPAC Name | This compound |

| Synonyms | 3-Cyano-5-methoxybenzotrifluoride; 5-Methoxy-3-(trifluoromethyl)benzonitrile |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| SMILES | COC1=CC(=CC(=C1)C#N)C(F)(F)F |

| InChI Key | DSMSXBUFGYTQPM-UHFFFAOYSA-N |

| Physical State | Solid (Low-melting crystalline powder) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Storage | Sealed, Dry, Room Temperature (2-8°C recommended for long term) |

Synthetic Pathways

The synthesis of this compound typically follows a convergent route starting from halogenated phenol derivatives. The choice of pathway depends on the availability of the specific halogenated precursor.

Route A: The Cyanation of Aryl Halides (Preferred)

This is the most robust method, utilizing 1-bromo-3-methoxy-5-(trifluoromethyl)benzene as the key intermediate. This precursor is generated via the methylation of 3-bromo-5-(trifluoromethyl)phenol.

Step 1: Methylation

-

Reagents: 3-Bromo-5-(trifluoromethyl)phenol, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).

-

Solvent: Acetone or DMF.

-

Mechanism: Williamson Ether Synthesis.

-

Yield: >90%.

Step 2: Cyanation (The Critical Step)

-

Reagents: Zinc Cyanide (Zn(CN)₂), Palladium Catalyst (Pd(PPh₃)₄).

-

Solvent: DMF or NMP (degassed).

-

Conditions: 80-100°C under Inert Atmosphere (N₂/Ar).

-

Mechanism: Palladium-catalyzed cyano-de-halogenation.

Route B: Nucleophilic Aromatic Substitution (Alternative)

-

Precursor: 3-Fluoro-5-(trifluoromethyl)benzonitrile.

-

Reagents: Sodium Methoxide (NaOMe).

-

Feasibility: This route is less common due to the electronic deactivation of the ring but is viable if the fluoro-nitrile precursor is available.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Cyanation of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene

Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly.

Materials:

-

1-bromo-3-methoxy-5-(trifluoromethyl)benzene (2.55 g, 10 mmol)

-

Zinc Cyanide (Zn(CN)₂, 0.70 g, 6.0 mmol) [Caution: Highly Toxic]

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.58 g, 0.5 mmol, 5 mol%)

-

DMF (anhydrous, 20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL Schlenk flask and cool under argon.

-

Charging: Add the aryl bromide, Zn(CN)₂, and Pd(PPh₃)₄ to the flask.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical for catalyst longevity).

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Workup:

-

Purification: Flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H NMR (singlet ~3.9 ppm for OMe) and IR (nitrile stretch ~2230 cm⁻¹).

Applications in Drug Discovery

This compound functions as a strategic "linker" and "tuner" in medicinal chemistry.[3]

1. Bioisosterism & Metabolic Stability: The 3-Methoxy-5-(trifluoromethyl) motif is often used to replace 3,5-dichloro or 3,5-dimethyl patterns.

-

CF₃ Group: Increases lipophilicity (LogP) and blocks metabolic oxidation at the meta-position (blocking CYP450 sites).

-

OMe Group: Provides a hydrogen bond acceptor capability while maintaining steric bulk similar to an ethyl group.

-

CN Group: Acts as a metabolic "handle" or a compact polar group.

2. Synthetic Divergence: The nitrile group is not just an endpoint; it is a gateway to diverse pharmacophores:

-

Hydrolysis → Benzoic Acids (Solubility/Potency tuning).

-

Reduction → Benzylamines (Linkers).

-

Cycloaddition → Tetrazoles (Carboxylic acid bioisosteres).

Visualization: Synthetic Utility & SAR Decision Tree

Figure 1: Divergent synthetic pathways from the nitrile intermediate to bioactive scaffolds.

Handling & Safety (GHS)

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Always handle in a fume hood, especially during the cyanation step involving Zn(CN)₂.

-

Cyanide waste must be treated with bleach (sodium hypochlorite) before disposal.

-

Wear nitrile gloves and safety goggles.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound. Available at: [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile derivatives. Available at: [Link]

Sources

Precision Characterization of 3-Methoxy-5-(trifluoromethyl)benzonitrile

Technical Guide for Drug Discovery & Process Chemistry

Part 1: Molecular Identity & Physicochemical Core

Target Molecule: 3-Methoxy-5-(trifluoromethyl)benzonitrile CAS Registry Number: 868167-61-7 Molecular Formula: C₉H₆F₃NO[1][2][3]

In the context of medicinal chemistry, this scaffold represents a "privileged structure." The trifluoromethyl (-CF₃) group confers metabolic stability and lipophilicity, while the nitrile (-CN) functionality acts as a versatile handle for hydrogen bonding or further transformation into amines, amides, or heterocycles.

1.1 Molecular Weight & Mass Spectrometry Profile

For high-precision applications (e.g., fragment-based drug design or impurity profiling), relying solely on the average molecular weight is insufficient.[3] The monoisotopic mass is the critical metric for High-Resolution Mass Spectrometry (HRMS) validation.[3]

| Parameter | Value | Technical Context |

| Average Molecular Weight | 201.15 g/mol | Used for stoichiometric calculations in synthesis.[3] |

| Monoisotopic Mass | 201.04016 Da | The exact mass of the most abundant isotopologue (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). |

| [M+H]⁺ Ion | 202.04744 Da | Expected peak in positive mode ESI-MS.[3] |

| [M+Na]⁺ Ion | 224.02938 Da | Common adduct seen in LC-MS (Sodium adduct).[3] |

| Elemental Composition | C (53.74%), H (3.01%), F (28.34%), N (6.96%), O (7.95%) | Used for elemental analysis (CHN) validation. |

Application Note: When calculating stoichiometry for parallel synthesis libraries, use 201.15 g/mol . For confirming identity via Q-TOF or Orbitrap MS, use a mass tolerance of ±5 ppm relative to 201.0402 Da .[3]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound typically avoids direct fluorination due to selectivity issues.[3] The industry-standard approach utilizes a Palladium-catalyzed cyanation of the corresponding aryl bromide.[3] This route ensures regiochemical integrity.[3]

2.1 Retrosynthetic Workflow

The logic follows a disconnection at the nitrile group, tracing back to a commercially stable aryl halide.

Figure 1: Palladium-catalyzed cyanation workflow. The aryl bromide undergoes oxidative addition, followed by transmetallation with Zinc Cyanide, and finally reductive elimination to yield the nitrile.

2.2 Experimental Protocol: Pd-Catalyzed Cyanation

Objective: Synthesize 10.0 g of this compound.

Reagents:

-

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene (MW 255.03): 12.75 g (50 mmol)[3]

-

Zinc Cyanide (Zn(CN)₂): 3.52 g (30 mmol, 0.6 eq)

-

Pd(PPh₃)₄ (Tetrakis): 2.89 g (2.5 mol%)

-

Solvent: Anhydrous DMF (100 mL)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon for 15 minutes. Oxygen presence will degrade the Pd(0) catalyst, reducing yield.

-

Solvation: Add the aryl bromide and anhydrous DMF. Degas the solution by bubbling Argon through the liquid for 10 minutes.[3]

-

Catalyst Addition: Add Zn(CN)₂ and Pd(PPh₃)₄ quickly to the stirring solution under Argon flow.

-

Reaction: Heat the mixture to 95°C for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or LC-MS.[3] The starting bromide peak should disappear.[3]

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (200 mL) and wash with 1M Ammonium Hydroxide (to sequester Zinc salts), followed by brine.

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: The product should appear as a white to off-white solid.[3]

-

Yield Expectation: 85-92% (approx. 8.5–9.2 g).[3]

-

Impurity Alert: If the reaction turns black immediately, oxygen was present. If conversion stalls, add 1 mol% additional catalyst.[3]

Part 3: Analytical Characterization & Quality Control

To certify the material for use in biological assays, strict QC is required. The molecular weight is the primary confirmation tool.[3]

3.1 Nuclear Magnetic Resonance (NMR) Validation

The structure contains three distinct proton environments.[3]

| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | 3.92 | Singlet (s) | 3H | -OCH₃ (Methoxy) |

| ¹H NMR | 7.35 | Singlet (s) | 1H | Ar-H (Position 2, between CF3/CN) |

| ¹H NMR | 7.42 | Singlet (s) | 1H | Ar-H (Position 6, between CN/OMe) |

| ¹H NMR | 7.55 | Singlet (s)* | 1H | Ar-H (Position 4, between CF3/OMe) |

| ¹⁹F NMR | -63.5 | Singlet (s) | 3F | -CF₃ (Trifluoromethyl) |

*Note: Aromatic protons may appear as doublets with small coupling constants (J ~1-2 Hz) due to meta-coupling.[3]

3.2 HRMS Fragmentation Logic

Understanding the mass spectrum beyond the molecular ion is crucial for structural confirmation.[3]

Figure 2: Expected fragmentation pattern in ESI-MS. The stability of the aromatic ring usually preserves the core, with methyl loss from the methoxy group being a common primary fragment.

Part 4: Applications in Drug Discovery

This compound is not just a reagent; it is a bioisostere scaffold .[3]

-

Metabolic Blocking: The -CF₃ and -CN groups at the 3,5-positions block metabolic "soft spots" on the phenyl ring, preventing CYP450-mediated oxidation.[3]

-

Ligand Efficiency (LE): With a MW of 201.15 and a heavy atom count (HAC) of 14, this fragment is ideal for Fragment-Based Drug Discovery (FBDD).[3]

-

Calculation: If this fragment binds with a K_d of 1 mM, its Ligand Efficiency is high due to its small size, making it a potent starting point for growing a drug molecule.

-

-

Electronic Modulation: The electron-withdrawing nature of both -CF₃ (Hammett σ_m = 0.[3]43) and -CN (σ_m = 0.[3]56) significantly reduces the electron density of the ring, affecting the pKa of any attached bio-active pharmacophores.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10630684, 3-Fluoro-5-methoxybenzonitrile (Structural Analog & Properties).[3] Retrieved from [Link]

-

Journal of Medicinal Chemistry (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)benzonitrile

Foreword: The Strategic Importance of Fluorinated Motifs in Modern Chemistry

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique electronic properties of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][3] 3-Methoxy-5-(trifluoromethyl)benzonitrile is a key building block that embodies this principle, presenting a versatile scaffold for the development of novel pharmaceuticals and advanced materials.[4] The strategic placement of the methoxy, trifluoromethyl, and nitrile functionalities offers multiple avenues for synthetic elaboration, making a comprehensive understanding of its synthesis a critical asset for researchers in the field.[4]

This technical guide provides an in-depth exploration of a viable and robust synthetic pathway to this compound. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, the rationale for methodological choices, and the practical considerations essential for successful execution in a laboratory setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to devising the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be conceptually disconnected at key functional group junctions to identify readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Two primary retrosynthetic disconnections are considered:

-

C-CN Bond Disconnection: This approach involves the introduction of the nitrile group in the final step via a cyanation reaction. The key precursor would be a halogenated derivative, such as 3-bromo-5-methoxybenzotrifluoride. This is a common and often high-yielding transformation in aromatic systems.[5][6][7]

-

C-CF₃ Bond Disconnection: This strategy focuses on introducing the trifluoromethyl group onto a pre-existing benzonitrile scaffold, for instance, 3-bromo-5-methoxybenzonitrile. Modern trifluoromethylation reactions offer a range of reagents and conditions to achieve this transformation.[8][9]

While both pathways are theoretically plausible, the cyanation of an aryl halide is a well-established and generally more reliable transformation in industrial and laboratory settings. Therefore, this guide will focus on the synthesis of this compound via the cyanation of 3-bromo-5-methoxybenzotrifluoride.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process commencing from commercially available starting materials. The pathway is designed for efficiency and scalability, with each step employing well-understood and documented chemical transformations.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 3-Bromo-5-methoxybenzonitrile

This initial phase focuses on constructing the core substituted benzene ring with the methoxy and nitrile groups in the desired 1,3,5-substitution pattern.

The synthesis commences with the selective bromination of 3-methoxyaniline. The methoxy and amino groups are ortho-, para-directing activators. To achieve the desired meta-substitution relative to each other, a carefully controlled bromination is necessary.

Protocol:

-

Dissolve 3-methoxyaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 3-bromo-5-methoxyaniline.

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can solubilize the starting material and the electrophile. It is also relatively unreactive under the reaction conditions.

-

Low Temperature: The bromination of an activated ring is a highly exothermic and rapid reaction. Low temperatures help to control the reaction rate and prevent over-bromination or side reactions.

The Sandmeyer reaction is a classic and reliable method for converting an aniline to a benzonitrile via a diazonium salt intermediate.

Protocol:

-

Suspend 3-bromo-5-methoxyaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas) will be observed.

-

Heat the reaction mixture gently (e.g., 50-60 °C) for an hour to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-bromo-5-methoxybenzonitrile.

-

Purify the crude product by column chromatography or recrystallization.

Trustworthiness and Self-Validation:

-

The progress of the diazotization can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.

-

The successful formation of the benzonitrile can be confirmed by the disappearance of the amine peak and the appearance of a characteristic nitrile stretch (~2230-2210 cm⁻¹) in the infrared (IR) spectrum.

Part 2: Trifluoromethylation of 3-Bromo-5-methoxybenzonitrile

The final and key step is the introduction of the trifluoromethyl group. Modern copper-catalyzed trifluoromethylation reactions using nucleophilic trifluoromethylating agents are well-suited for this transformation.[8]

Protocol:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methoxybenzonitrile, a copper(I) salt (e.g., CuI or CuBr), and a suitable ligand (e.g., 1,10-phenanthroline).

-

Add a dry, aprotic solvent such as DMF or NMP.

-

Add the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) and a fluoride source (e.g., CsF or KF).

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with aqueous ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Expertise and Mechanistic Grounding:

The mechanism of this copper-catalyzed trifluoromethylation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The fluoride source activates the TMSCF₃ to generate a nucleophilic "CF₃⁻" equivalent, which then participates in the catalytic cycle. The ligand is crucial for stabilizing the copper intermediates and facilitating the reductive elimination step that forms the C-CF₃ bond.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1.1 | Bromination | 3-Methoxyaniline, Br₂ | 75-85 |

| 1.2 | Sandmeyer Reaction | 3-Bromo-5-methoxyaniline, NaNO₂, CuCN | 60-70 |

| 2 | Trifluoromethylation | 3-Bromo-5-methoxybenzonitrile, TMSCF₃, Cu(I) | 50-65 |

Note: Yields are indicative and can vary based on reaction scale and optimization.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a reliable and reproducible method for the preparation of this compound. The modular nature of this synthesis allows for potential modifications to introduce other functional groups, further expanding the chemical space accessible from these intermediates. As the demand for complex fluorinated molecules continues to grow, robust and well-understood synthetic routes like the one presented here will remain indispensable tools for innovation in the chemical sciences.

References

- CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google P

- CN1660789A - The synthetic method of m-trifluoromethyl benzyl nitrile - Google P

- What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE? - Guidechem. (URL: )

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P

- Enantioselective Radical Trifluoromethylation of Benzylic C–H Bonds via Cooperative Photoredox and Copper Catalysis | Journal of the American Chemical Society. (URL: )

- Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. (URL: )

- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P

- Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | P

- Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. (URL: )

- Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (URL: )

- CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google P

- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: )

- Ni-Catalyzed Cyanation of (Hetero)

- 3-Bromo-4-hydroxy-5-methoxybenzonitrile - Chem-Impex. (URL: )

- Trifluoromethyl

- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl

- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. (URL: )

- Process for the synthesis of 3,5-bis(trifluoromethyl)

- 3-Bromo-4-hydroxy-5-methoxybenzonitrile - MySkinRecipes. (URL: )

- Nickel-Catalyzed Cyan

- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents - ResearchG

- CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google P

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | P

- Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: )

- 3-Methoxybenzonitrile | C8H7NO | CID 73712 - PubChem - NIH. (URL: )

- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google P

- The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects - NINGBO INNO PHARMCHEM CO.,LTD.. (URL: )

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 9. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)benzonitrile: Starting Materials and Core Methodologies

Introduction: The Strategic Importance of 3-Methoxy-5-(trifluoromethyl)benzonitrile in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, has become a hallmark of many successful therapeutic agents. This compound stands as a pivotal building block in this context, offering a unique combination of reactive handles and physicochemical properties that make it an invaluable intermediate in the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern each transformation. As seasoned researchers and drug development professionals, our aim is not merely to present protocols, but to dissect the causality behind experimental choices, thereby empowering you to adapt and optimize these methodologies for your specific research needs.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The three principal strategies that will be discussed in detail are:

-

The Sandmeyer Reaction: A classic and reliable method starting from the readily accessible 3-amino-5-methoxybenzotrifluoride.

-

Palladium-Catalyzed Cyanation: A modern and highly versatile approach utilizing 3-bromo-5-methoxybenzotrifluoride as the starting material.

-

O-Methylation of a Phenolic Precursor: A straightforward route commencing with 3-hydroxy-5-(trifluoromethyl)benzonitrile.

The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction offers a robust and well-established method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. This pathway is particularly attractive due to the often high yields and the commercial availability of aniline precursors.

A [label="3-Amino-5-methoxybenzotrifluoride"]; B [label="Diazonium Salt Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label=" NaNO₂, HCl, 0-5 °C "]; B -> C [label=" CuCN, KCN "]; }

Figure 1: The Sandmeyer reaction pathway for the synthesis of this compound.Starting Material: Synthesis of 3-Amino-5-methoxybenzotrifluoride

The successful execution of the Sandmeyer reaction is contingent on the availability of the corresponding aniline. 3-Amino-5-methoxybenzotrifluoride can be prepared from commercially available 3,5-dinitrobenzotrifluoride in a two-step sequence involving selective reduction and subsequent methoxylation.

Step 1: Selective Reduction of 3,5-Dinitrobenzotrifluoride

The selective reduction of one nitro group in the presence of another and a trifluoromethyl group requires careful selection of the reducing agent and reaction conditions to avoid over-reduction.[1]

-

Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method. The choice of solvent can influence the selectivity, with ethanol or methanol being suitable options. The reaction progress should be carefully monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to stop the reaction once the desired mono-amino compound is formed. Alternatively, metal-acid systems like iron in acetic acid or tin(II) chloride in hydrochloric acid can also be employed.[1]

Step 2: Methoxylation of 3-Amino-5-nitrobenzotrifluoride

The introduction of the methoxy group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the remaining nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack.[2]

-

Expertise & Experience: The reaction is commonly performed by treating 3-amino-5-nitrobenzotrifluoride with sodium methoxide in methanol. The temperature is a critical parameter and is usually elevated to drive the reaction to completion. The progress of the reaction should be monitored to ensure complete conversion of the starting material.

Experimental Protocol: Sandmeyer Cyanation of 3-Amino-5-methoxybenzotrifluoride

This protocol details the conversion of the synthesized aniline to the target benzonitrile.

Materials:

-

3-Amino-5-methoxybenzotrifluoride

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ice

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-5-methoxybenzotrifluoride (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Route 2: Palladium-Catalyzed Cyanation

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl nitriles, offering a milder and often more functional group tolerant alternative to traditional methods. This route utilizes an aryl bromide as the starting material.[3]

A [label="3-Bromo-5-methoxybenzotrifluoride"]; B [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label=" Zn(CN)₂, Pd catalyst, ligand, solvent, heat "]; }

Figure 2: Palladium-catalyzed cyanation for the synthesis of this compound.Starting Material: Synthesis of 3-Bromo-5-methoxybenzotrifluoride

The synthesis of this key intermediate can be achieved from the corresponding aniline, 3-bromo-5-aminobenzotrifluoride, via a Sandmeyer-type reaction followed by methoxylation.

Step 1: Bromination of 3-Aminobenzotrifluoride

Direct bromination of 3-aminobenzotrifluoride can lead to a mixture of products. A more controlled approach involves the Sandmeyer bromination of the corresponding diazonium salt.

Step 2: Methoxylation of 3-Bromo-5-aminobenzotrifluoride

Similar to the previous route, the introduction of the methoxy group can be accomplished through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-5-methoxybenzotrifluoride

This protocol outlines the conversion of the aryl bromide to the desired benzonitrile using a palladium catalyst.

Materials:

-

3-Bromo-5-methoxybenzotrifluoride

-

Zinc cyanide (Zn(CN)₂)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., Xantphos, dppf)

-

A suitable solvent (e.g., DMF, DMAc)

-

Anhydrous conditions

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 3-bromo-5-methoxybenzotrifluoride (1.0 eq), zinc cyanide (0.6 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Route 3: O-Methylation of a Phenolic Precursor

This synthetic strategy is arguably the most direct if the phenolic starting material is readily available. The O-methylation of a phenol is a classic and generally high-yielding transformation.

A [label="3-Hydroxy-5-(trifluoromethyl)benzonitrile"]; B [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label=" (CH₃)₂SO₄, base, solvent "]; }

Figure 3: O-Methylation route to this compound.Starting Material: Synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile

This precursor can be prepared from 3-amino-5-(trifluoromethyl)phenol via a Sandmeyer reaction to introduce the nitrile group. The phenolic starting material itself can be synthesized through various routes, often starting from commercially available trifluoromethyl-substituted aromatics.[4]

Experimental Protocol: O-Methylation of 3-Hydroxy-5-(trifluoromethyl)benzonitrile

This protocol describes the methylation of the phenolic hydroxyl group.

Materials:

-

3-Hydroxy-5-(trifluoromethyl)benzonitrile

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or another suitable polar aprotic solvent

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-hydroxy-5-(trifluoromethyl)benzonitrile (1.0 eq) in the chosen solvent.

-

Add the base (e.g., potassium carbonate, 1.5-2.0 eq).

-

-

Methylation:

-

Slowly add dimethyl sulfate (1.1-1.2 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality in Experimental Choices: Dimethyl sulfate is a powerful and efficient methylating agent.[5] The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.[6] Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation | Route 3: O-Methylation |

| Starting Material | 3-Amino-5-methoxybenzotrifluoride | 3-Bromo-5-methoxybenzotrifluoride | 3-Hydroxy-5-(trifluoromethyl)benzonitrile |

| Key Transformation | Diazotization followed by cyanation | C-C bond formation | O-alkylation |

| Typical Yields | Good to Excellent | Good to Excellent | Excellent |

| Advantages | - Well-established and reliable- Often high yields- Inexpensive reagents | - High functional group tolerance- Milder reaction conditions | - Direct and often high-yielding- Simple procedure |

| Disadvantages | - Use of toxic cyanides- Diazonium salts can be unstable | - Cost of palladium catalyst and ligands- Requires anhydrous conditions | - Availability of the phenolic starting material |

Safety Considerations

-

Diazonium Salts: Diazonium salts are potentially explosive, especially when isolated in a dry state. It is imperative to keep them in solution and at low temperatures (0-5 °C) at all times. All diazotization reactions should be performed behind a blast shield.[7]

-

Cyanides: Sodium, potassium, and zinc cyanide are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide antidote kit readily available.

-

Dimethyl Sulfate: Dimethyl sulfate is a potent carcinogen and is highly toxic. It should be handled with extreme care in a fume hood, and appropriate protective measures must be taken to avoid any contact or inhalation.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes, each with its own merits and considerations. The Sandmeyer reaction provides a classic and robust approach, while palladium-catalyzed cyanation offers a modern, versatile alternative with high functional group tolerance. The O-methylation of a phenolic precursor is a highly efficient and direct method, provided the starting material is accessible. A thorough understanding of the underlying mechanisms, careful consideration of the starting material availability, and strict adherence to safety protocols are paramount for the successful and safe synthesis of this valuable building block. This guide is intended to serve as a comprehensive resource for researchers in their endeavors to synthesize and utilize this compound in the pursuit of novel and impactful chemical entities.

References

-

[aromatic nucleophilic substitution. (Link not available)]([Link]_ aromatic_nucleophilic_substitution.pdf)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 4. 3-Hydroxy-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]

- 5. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Methoxy-5-(trifluoromethyl)benzonitrile for Advanced Research and Development

Abstract: 3-Methoxy-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a methoxy group, a trifluoromethyl group, and a nitrile moiety, imparts a desirable combination of physicochemical and electronic properties. This guide provides an in-depth analysis of its chemical identity, strategic importance in medicinal chemistry, plausible synthetic routes, and robust analytical characterization protocols. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application as a key building block in complex molecular design and discovery.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile. The strategic placement of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the benzonitrile scaffold creates a molecule with distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

dot graph { layout=neato; node [shape=none, image="https.pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/21927768/PNG"]; compound; } caption { label="Chemical Structure of this compound"; fontsize=10; }

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 868167-61-7 | |

| Molecular Formula | C₉H₆F₃NO | |

| Molecular Weight | 201.15 g/mol | |

| Canonical SMILES | COC1=CC(=CC(=C1)C#N)C(F)(F)F | |

| InChIKey | N/A | N/A |

| Appearance | White to off-white solid or powder (predicted) | N/A |

| Storage | Sealed in dry, room temperature |

The Trifluoromethylbenzonitrile Scaffold in Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethyl (-CF₃) group, in particular, offers a powerful tool for modulating a drug candidate's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic properties.

The this compound scaffold combines three critical pharmacophoric elements:

-

Trifluoromethyl Group (-CF₃): This highly lipophilic and electron-withdrawing group significantly enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its presence can improve membrane permeability and binding affinity to biological targets.

-

Nitrile Group (-C≡N): The nitrile is a versatile functional group in medicinal chemistry. It is metabolically robust and can act as a bioisostere for a carbonyl group, participating in key polar interactions within a protein binding site. Its linear geometry and electronic properties can be exploited to optimize ligand-receptor interactions.

-

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group that can influence the electronic environment of the aromatic ring. It provides a potential site for metabolism (O-demethylation), which can be a strategy for creating active metabolites or modulating the rate of clearance. It also impacts solubility and can serve as a hydrogen bond acceptor.

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathway

A common and effective method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction , which utilizes a diazonium salt intermediate derived from a primary aniline.[1][2] The required precursor, 3-methoxy-5-(trifluoromethyl)aniline , can be synthesized from commercially available starting materials.

Experimental Protocol: Sandmeyer Reaction

This protocol describes the conversion of 3-methoxy-5-(trifluoromethyl)aniline to the target benzonitrile. The causality behind this choice is its high reliability and yield for converting anilines to nitriles.[3]

Materials:

-

3-Methoxy-5-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

-

Toluene

-

Ice

Procedure:

-

Diazotization (Formation of the Diazonium Salt):

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methoxy-5-(trifluoromethyl)aniline (1.0 eq) in a 3M aqueous HCl solution.

-

Cool the mixture to 0-5 °C in an ice-salt bath. Rationale: Diazonium salts are unstable at higher temperatures and can decompose prematurely.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Rationale: A slight excess of sodium nitrite ensures complete conversion of the aniline. Slow addition prevents a dangerous exotherm and decomposition.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water. Cool this solution to 0-5 °C. Caution: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add the cold diazonium salt solution from Step 1 to the cold cyanide solution. Vigorous nitrogen gas evolution will be observed. Rationale: The copper(I) catalyst facilitates the substitution of the diazonium group with the cyanide nucleophile.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene (3x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure this compound.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) in the 7.0-8.0 ppm region, showing characteristic splitting patterns. A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.[4] |

| ¹³C NMR | Aromatic carbons in the 110-160 ppm range. A signal for the nitrile carbon (~118 ppm). A quartet for the -CF₃ carbon due to C-F coupling. A signal for the methoxy carbon (~55 ppm).[5] |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group, typically in the range of -60 to -65 ppm (relative to CFCl₃).[6][7] |

| FT-IR | Characteristic sharp C≡N stretch around 2220-2240 cm⁻¹. Strong C-F stretching bands in the 1100-1350 cm⁻¹ region. C-O stretching for the methoxy group around 1000-1300 cm⁻¹. Aromatic C-H stretches just above 3000 cm⁻¹.[4] |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight (201.15). Fragmentation patterns showing loss of -CH₃, -OCH₃, and -CF₃. |

| HPLC (RP) | A single major peak indicating high purity. |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reverse-phase HPLC method suitable for analyzing fluorinated aromatic compounds.[8]

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: C18 phases provide excellent retention and separation for moderately nonpolar aromatic compounds.

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).

-

Start at 40% B, ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 40% B over 1 minute and re-equilibrate for 2 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. Rationale: The aromatic ring provides strong chromophores for UV detection.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Chemical Reactivity and Derivatization Potential

The functional groups of this compound serve as handles for a variety of chemical transformations, making it a versatile building block for creating libraries of related compounds.

-

Nitrile Group Transformations: The most common reactions involve the nitrile moiety. It can be readily hydrolyzed under acidic or basic conditions to the corresponding benzoic acid , or reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form the benzylamine . It can also undergo cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, a common carboxylic acid bioisostere.

-

Methoxy Group Modification: The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol . This opens up another avenue for derivatization, such as etherification or esterification.

-

Aromatic Ring Substitution: The existing substituents strongly deactivate the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution (SₙAr) could be possible if a suitable leaving group were present on the ring.

Safety, Handling, and Storage

While specific toxicology data for this compound is limited, data from structurally similar compounds, such as 3-fluoro-5-methoxybenzonitrile, suggest that it should be handled with care.[9]

-

Hazard Classification (Predicted):

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in advanced chemical synthesis. The synergistic interplay of its methoxy, trifluoromethyl, and nitrile functional groups provides a unique platform for developing novel pharmaceuticals and functional materials. Understanding its synthesis, characterization, and reactivity is crucial for researchers aiming to leverage its valuable properties in their discovery and development programs. This guide provides the foundational knowledge and practical protocols to enable its effective and safe utilization.

References

-

Wikipedia. Phosphaalkyne. Available from: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]

-

ResearchGate. Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. Available from: [Link]

- Google Patents. Separation of aromatic fluoro-compound and aromatic nitro-compound.

-

ACS Publications. Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. Available from: [Link]

-

PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

RSC Publishing. The nuclear magnetic resonance spectra of aromatic fluorocarbons. Part I. Amino- and nitro-substituted perfluorobenzenes. Available from: [Link]

-

ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

-

JoVE. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Available from: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

NIH. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Available from: [Link]

- Google Patents. Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

- Books. Chapter 3: Synthetic Methods for Primary Anilines.

-

MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Available from: [Link]

-

University of Massachusetts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]

-

PubChem. 3-Fluoro-5-methoxybenzonitrile. Available from: [Link]

-

Filo. In order to prepare benzonitrile from C6H5N2Cl. Available from: [Link]

-

Journal of Scientific Research. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Available from: [Link]

-

ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

-

YouTube. Buchwald-Hartwig cross-coupling reaction. Available from: [Link]

-

University of Colorado Boulder. Aromatics - Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jove.com [jove.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. 3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Analytical Guide to 3-Methoxy-5-(trifluoromethyl)benzonitrile

This in-depth technical guide provides a detailed exploration of the spectroscopic properties of 3-Methoxy-5-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a predictive analysis of the compound's spectral characteristics, grounded in established principles and comparative data from analogous structures. The guide also outlines standardized experimental protocols for data acquisition and emphasizes safety considerations for handling this compound.

Introduction and Molecular Overview

This compound possesses a unique substitution pattern on the benzene ring that significantly influences its electronic properties and, consequently, its spectroscopic signature. The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction, while the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group through induction. The nitrile group (-C≡N) is also electron-withdrawing. This electronic interplay dictates the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Molecular Structure:

Molecular Structure of this compound

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of direct experimental spectra for this compound, this section provides a detailed predictive analysis based on established spectroscopic principles and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~7.4 | Singlet (or narrow triplet) | 1H | H-4 | This proton is situated between two electron-withdrawing groups (CN and CF₃) and meta to the electron-donating OCH₃ group. The net effect is a downfield shift. The multiplicity will be a narrow triplet due to small meta-coupling to H-2 and H-6. |

| ~7.2 | Singlet (or narrow triplet) | 1H | H-2 | This proton is ortho to the nitrile group and meta to the CF₃ group, and ortho to the OCH₃ group. The shielding effect of the methoxy group will shift it slightly upfield compared to H-4. |

| ~7.5 | Singlet (or narrow triplet) | 1H | H-6 | This proton is ortho to the CF₃ group and meta to the nitrile and methoxy groups. The strong deshielding from the adjacent CF₃ group will likely cause the most downfield shift among the aromatic protons. |

Causality Behind Predictions: The electron-donating methoxy group tends to shield ortho and para protons, shifting them upfield. Conversely, the electron-withdrawing trifluoromethyl and nitrile groups deshield protons, shifting them downfield. The predicted shifts are an amalgamation of these competing effects. For comparison, in 3,5-bis(trifluoromethyl)benzonitrile, the aromatic protons appear at δ 8.15-8.17 ppm, highlighting the strong deshielding of the CF₃ group. The presence of a methoxy group in our target molecule is expected to shift these signals upfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| ~110 | C-4 | Shielded by the para-methoxy group and influenced by the meta-CF₃ and meta-CN groups. |

| ~115 | C-2 | Shielded by the ortho-methoxy group. |

| ~118 | -C≡N | The nitrile carbon chemical shift typically appears in the 115-125 ppm range[1]. |

| ~119 | C-6 | Influenced by the ortho-CF₃ group and meta-methoxy and nitrile groups. |

| ~123 (q, J ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms, with a large coupling constant. |

| ~133 (q, J ≈ 33 Hz) | C-5 | The carbon attached to the CF₃ group will appear as a quartet with a smaller coupling constant. |

| ~113 | C-1 | The carbon attached to the nitrile group. |

| ~160 | C-3 | The carbon attached to the methoxy group will be significantly deshielded. |

Expert Insights: The assignments are based on the additive effects of the substituents on the aromatic carbon chemical shifts. The trifluoromethyl group will induce a characteristic quartet splitting for the carbon it is attached to (C-5) and for the CF₃ carbon itself due to ¹JCF and ²JCCF coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile group, the C-O and C-F bonds, and the aromatic ring.

Predicted IR Absorption Bands:

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2230 | -C≡N | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | -OCH₃ C-H | Stretching |

| ~1600, 1580, 1470 | Aromatic C=C | Stretching |

| ~1250 | Ar-O | Asymmetric stretching |

| ~1050 | Ar-O | Symmetric stretching |

| ~1350-1100 | C-F | Stretching (strong) |

Rationale: The C≡N stretch in aromatic nitriles typically appears in the 2240-2220 cm⁻¹ range[2]. The presence of strong C-F stretching bands is a key feature for identifying the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 201 | [M]⁺ | Molecular ion peak. |

| 186 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 172 | [M - CHO]⁺ | Loss of a formyl radical. |

| 132 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

Fragmentation Pathway:

Predicted Fragmentation Pathway

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a 100 MHz or higher frequency for carbon.

-

Acquire a proton-decoupled spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Liquid/Oil: Place a thin film of the sample between two salt (NaCl or KBr) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and use a solution cell.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Experimental Workflow:

General Spectroscopic Workflow

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, supported by evidence from analogous compounds, offers valuable insights for researchers working with this molecule. The outlined experimental protocols and safety guidelines serve as a practical resource for the acquisition and safe handling of this compound in a laboratory setting. As experimental data becomes available, it will be crucial to compare it with the predictions laid out in this guide to further refine our understanding of the structure-property relationships of substituted benzonitriles.

References

-

University of Calgary. Spectroscopy Analysis : Nitriles. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]

Sources

FT-IR spectrum of 3-Methoxy-5-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Methoxy-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. While an experimental spectrum of this specific molecule is not publicly available, this guide constructs a detailed theoretical framework for its spectral interpretation. By dissecting the vibrational modes of its constituent functional groups—a trisubstituted benzene ring, a nitrile group, a methoxy group, and a trifluoromethyl group—we can predict and assign the characteristic absorption bands. This document serves as a valuable resource for researchers in compound identification, quality control, and reaction monitoring involving this and structurally related molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—methoxy, trifluoromethyl, and nitrile on a benzene ring—imparts unique electronic and steric properties that are leveraged in the synthesis of more complex molecules.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of such organic compounds.[1] By measuring the absorption of infrared radiation by a molecule, an FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. This guide will delve into the theoretical underpinnings and practical application of FT-IR spectroscopy for the characterization of this compound.

Fundamental Principles of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, resulting in a transition to a higher vibrational state. An FT-IR spectrometer measures this absorption as a function of wavenumber (cm⁻¹), which is proportional to the frequency of the light.[2]

The resulting spectrum is a plot of infrared intensity versus wavenumber, where absorption bands (peaks) indicate the presence of specific functional groups. The spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific bonds (e.g., C≡N, C-H, C=O). These bands are often well-defined and highly characteristic of particular functional groups.[2]

-

Fingerprint Region (1500-500 cm⁻¹): This region is characterized by a complex pattern of absorption bands arising from bending vibrations and skeletal vibrations of the molecule as a whole. This pattern is unique to each molecule, serving as a molecular "fingerprint."[2]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

While this guide focuses on the theoretical spectrum, the following protocol outlines a standard procedure for acquiring an FT-IR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for solids and liquids.[3][4]

Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

This compound sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Step-by-Step Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol to remove any residues.

-

Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Label the significant peaks for analysis and interpretation.

-

-

Cleaning:

-

Release the pressure clamp and remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with isopropanol and a lint-free wipe.

-

Spectral Analysis and Interpretation

The can be interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups. The following sections detail the expected peaks based on data from similar compounds and established correlation tables.

Molecular Structure and Functional Groups

To understand the FT-IR spectrum, it is crucial to first visualize the molecular structure and identify the key functional groups that will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound highlighting the key functional groups.

Predicted FT-IR Absorption Bands

The following table summarizes the expected characteristic absorption bands for this compound, with assignments based on literature values for similar structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~ 3100 - 3000 | C-H stretching | Aromatic Ring | Weak to Medium |

| ~ 2960 - 2850 | C-H stretching (asymmetric & symmetric) | Methoxy (-OCH₃) | Weak to Medium |

| ~ 2230 - 2210 | C≡N stretching | Nitrile | Strong, Sharp |

| ~ 1600 - 1585 | C=C stretching | Aromatic Ring | Medium |

| ~ 1500 - 1400 | C=C stretching | Aromatic Ring | Medium to Strong |

| ~ 1475 - 1450 | C-H bending (asymmetric) | Methoxy (-OCH₃) | Medium |

| ~ 1300 - 1100 | C-F stretching (asymmetric & symmetric) | Trifluoromethyl (-CF₃) | Strong |

| ~ 1250 - 1200 | C-O-C stretching (asymmetric) | Methoxy (-OCH₃) | Strong |

| ~ 1050 - 1000 | C-O-C stretching (symmetric) | Methoxy (-OCH₃) | Medium |

| ~ 900 - 675 | C-H out-of-plane bending | Aromatic Ring | Strong |

Detailed Peak Assignments

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Aromatic compounds typically exhibit C-H stretching vibrations at wavenumbers slightly higher than those of aliphatic C-H bonds.[5][6][7] For this compound, weak to medium absorption bands are expected in this region.

-

Methoxy C-H Stretching (2960-2850 cm⁻¹): The methyl group of the methoxy substituent will show characteristic asymmetric and symmetric C-H stretching vibrations in this range.

-

Nitrile C≡N Stretching (2230-2210 cm⁻¹): The stretching vibration of the carbon-nitrogen triple bond in the nitrile group gives rise to a very characteristic sharp and strong absorption band.[8] Its position can be influenced by the electronic effects of the other substituents on the aromatic ring.

-

Aromatic C=C Stretching (1600-1400 cm⁻¹): The carbon-carbon double bond stretching vibrations within the benzene ring typically appear as a series of bands in this region.[5][9] For substituted benzenes, two prominent bands are often observed around 1600 cm⁻¹ and 1500 cm⁻¹.[5]

-

Methoxy C-H Bending (1475-1450 cm⁻¹): The asymmetric bending (scissoring) vibration of the C-H bonds in the methoxy group is expected in this region.

-

Trifluoromethyl C-F Stretching (1300-1100 cm⁻¹): The C-F bonds in the trifluoromethyl group lead to very strong and broad absorption bands due to asymmetric and symmetric stretching vibrations. This is often a dominant feature in the spectra of fluorinated compounds.

-

Methoxy C-O-C Stretching (1250-1000 cm⁻¹): The asymmetric and symmetric stretching of the C-O-C linkage in the methoxy group will result in strong to medium absorption bands. The asymmetric stretch typically appears at a higher wavenumber (~1250 cm⁻¹) than the symmetric stretch (~1050 cm⁻¹).

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The out-of-plane bending vibrations of the remaining C-H bonds on the aromatic ring give rise to strong absorption bands in this region. The exact position of these bands is highly diagnostic of the substitution pattern of the benzene ring.[9][10] For a 1,3,5-trisubstituted benzene, a strong band is expected in the 810-850 cm⁻¹ range.[5]

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the FT-IR spectrum of an unknown sample suspected to be this compound.

Caption: A decision-making workflow for identifying this compound from its FT-IR spectrum.

Conclusion

The is predicted to be rich in information, with characteristic absorption bands for each of its functional groups. The strong, sharp nitrile peak, the intense C-F stretching bands of the trifluoromethyl group, and the characteristic absorptions of the methoxy group and the trisubstituted aromatic ring collectively provide a unique spectral fingerprint. This in-depth guide provides a robust framework for researchers to interpret the FT-IR spectrum of this molecule, aiding in its identification, purity assessment, and the monitoring of chemical transformations in which it is involved.

References